molecular formula C9H18ClF2N B13467152 2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride

Cat. No.: B13467152
M. Wt: 213.69 g/mol
InChI Key: BRELVSPWKDDPBG-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H17F2N·HCl It is known for its unique structure, which includes a cyclohexyl ring substituted with two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the fluorine atoms at the 4,4-positions.

    Amination: The fluorinated cyclohexane is then subjected to amination, where an amine group is introduced at the 1-position.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The fluorine atoms enhance its binding affinity and stability, making it a potent compound for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,4-Difluorocyclohexyl)propan-2-amine hydrochloride
  • 2-amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride
  • 2-(4,4-Difluorocyclohexyl)-2-methoxyethan-1-amine hydrochloride

Uniqueness

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group at the 1-position. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C9H18ClF2N

Molecular Weight

213.69 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H17F2N.ClH/c1-7(6-12)8-2-4-9(10,11)5-3-8;/h7-8H,2-6,12H2,1H3;1H

InChI Key

BRELVSPWKDDPBG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CCC(CC1)(F)F.Cl

Origin of Product

United States

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